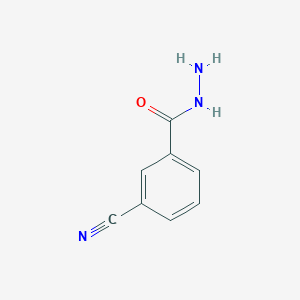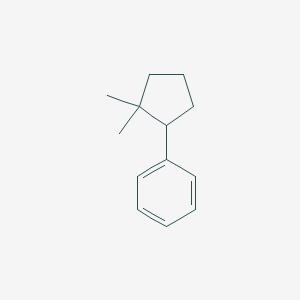
(2,2-Dimethylcyclopentyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylcyclopentyl)benzene, also known as tetralin, is a bicyclic hydrocarbon that has a benzene ring fused with a cyclopentane ring. It is widely used as a solvent in various industrial applications, including the production of resins, plastics, and synthetic fibers. In recent years, there has been an increasing interest in the scientific research of (2,2-Dimethylcyclopentyl)benzene due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of (2,2-Dimethylcyclopentyl)benzene is not well understood. However, it is believed that it acts as a solvent and a reactant in various chemical reactions due to its unique chemical properties, including its high boiling point, low vapor pressure, and non-polar nature.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene. However, it has been reported to have low toxicity and is not considered to be a major health hazard. It is not known to have any significant effects on the human body.
実験室実験の利点と制限
(2,2-Dimethylcyclopentyl)benzene has several advantages as a solvent in lab experiments. It has a high boiling point, which makes it suitable for high-temperature reactions. It is also non-polar, which makes it suitable for reactions involving non-polar compounds. However, it has some limitations, including its low solubility in water and its potential to react with some compounds under certain conditions.
将来の方向性
There are several future directions for the scientific research of (2,2-Dimethylcyclopentyl)benzene. One potential area is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential area is the study of its behavior in various chemical reactions and its potential applications in organic synthesis. Additionally, there is a need for more research on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene to better understand its potential health hazards and to develop appropriate safety guidelines for its use in various applications.
合成法
(2,2-Dimethylcyclopentyl)benzene can be synthesized using several methods, including catalytic hydrogenation of naphthalene, dehydrogenation of tetrahydronaphthalene, and alkylation of benzene with cyclopentene. The most commonly used method for the industrial production of (2,2-Dimethylcyclopentyl)benzene is the catalytic hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst, such as nickel or palladium.
科学的研究の応用
(2,2-Dimethylcyclopentyl)benzene has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent in various chemical reactions, including the synthesis of organic compounds and the preparation of metal complexes. It has also been used as a model compound for studying the behavior of other bicyclic hydrocarbons in various chemical reactions.
特性
CAS番号 |
19960-99-7 |
|---|---|
製品名 |
(2,2-Dimethylcyclopentyl)benzene |
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC名 |
(2,2-dimethylcyclopentyl)benzene |
InChI |
InChI=1S/C13H18/c1-13(2)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChIキー |
ULFKDLLDIXVBFH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1C2=CC=CC=C2)C |
正規SMILES |
CC1(CCCC1C2=CC=CC=C2)C |
同義語 |
2,2-Dimethylcyclopentylbenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




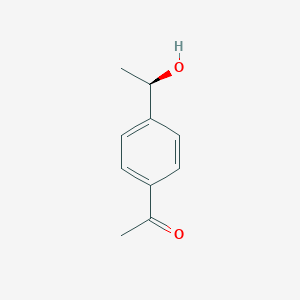
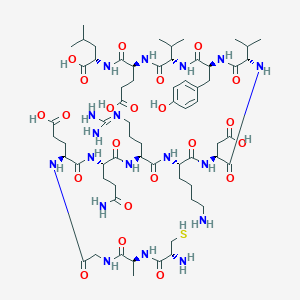


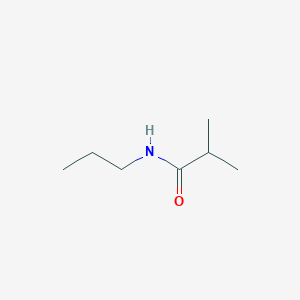
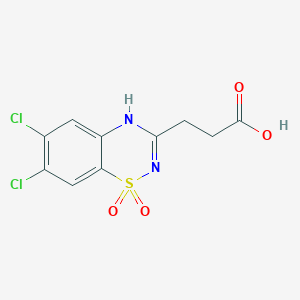
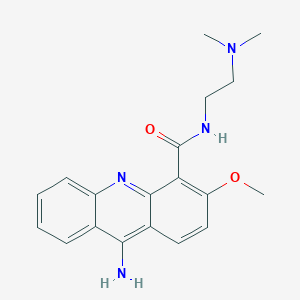
![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
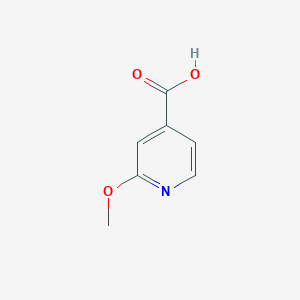

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
